molecular formula C7H6N2O4 B2388909 Pyrimidine-4,6-dicarboxylic acid monomethyl ester CAS No. 612088-38-7

Pyrimidine-4,6-dicarboxylic acid monomethyl ester

Cat. No. B2388909
CAS RN: 612088-38-7
M. Wt: 182.135
InChI Key: LHMRMRJXNBERPE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives involves various methods. One such method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .


Chemical Reactions Analysis

Pyrimidine derivatives can be synthesized through various chemical reactions. For instance, a base-promoted intermolecular oxidation C-N bond formation of allylic C (sp3)-H and vinylic C (sp2)-H of allyllic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O2 as the sole oxidant . Another reaction involves a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones .

Scientific Research Applications

Synthesis and Biological Activity

Research by Xiao-hong Sun focused on synthesizing a derivative, 4-[2-(4,6-D methoxy pyrimidine)]-3-thiourea carboxylic acid phenoxy ester, and evaluating its antibacterial activity. The synthesis involved a two-step reaction, yielding a product that exhibited notable inhibition and sterilization of microorganisms causing plant diseases (Sun Xiao-hong, 2012).

Fungicidal Properties

In a study by Тумкявичюс, Урбонас, and Вайнилавичюс, the synthesis of methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids was optimized. These derivatives, including pyrimidine-6-yl amino acids and 4,5-diaminopyrrolo[2,3-d]pyrimidine-6-carboxylic acids, exhibited fungicidal properties (Тумкявичюс, Урбонас, & Вайнилавичюс, 2013).

New Heterocyclic System Development

Neiland et al. demonstrated the conversion of 2-thioxo-1,3-dithiol-4,5-dicarboxylic acid methyl ester into various forms, leading to a new heterocyclic system, (4H,6H)-1,3-dithiolo[4,5-d]pyrimidine-2,5,7-trione. This discovery enabled the synthesis of previously unknown 5,6-dimercaptouracil derivatives (Neiland et al., 1992).

Proton NMR Spectra Analysis

Research by Kress explored the synthesis and proton NMR spectra of monomethyl- and dimethylpyrimidine-5-carboxylic acids, revealing insights into the hydration and structural aspects of these compounds (Kress, 1994).

Antihypertensive Activity Study

Rana, Kaur, and Kumar investigated the synthesis of dihydropyrimidines with antihypertensive properties, focusing on 6-methyl-4-substitutedphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters. This research contributed to the understanding of structure-activity relationships in these compounds (Rana, Kaur, & Kumar, 2004).

Molecular Docking and Crystal Structure Analysis

Gandhi et al. conducted quantum chemical calculations, Hirshfeld surface analysis, and molecular docking studies on pyrimidine derivatives, providing detailed insights into their molecular interactions and potential pharmaceutical applications (Gandhi et al., 2016).

Safety and Hazards

The safety data sheet for 4,6-Pyrimidine dicarboxylic acid suggests that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

properties

IUPAC Name

6-methoxycarbonylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c1-13-7(12)5-2-4(6(10)11)8-3-9-5/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMRMRJXNBERPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=NC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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